Methyl p-tolyl sulfide

Catalog No.
S571511
CAS No.
623-13-2
M.F
C8H10S
M. Wt
138.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl p-tolyl sulfide

CAS Number

623-13-2

Product Name

Methyl p-tolyl sulfide

IUPAC Name

1-methyl-4-methylsulfanylbenzene

Molecular Formula

C8H10S

Molecular Weight

138.23 g/mol

InChI

InChI=1S/C8H10S/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3

InChI Key

VHILIAIEEYLJNA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC

Canonical SMILES

CC1=CC=C(C=C1)SC

Limited research:

Focus on oxidation:

The existing research primarily focuses on the oxidation of Methyl p-tolyl sulfide. Studies have explored the use of various catalysts, including:

  • Heteroscorpionate Ru(II)-aqua complex: This research demonstrated the ability of this complex to catalyze the aerobic oxidation of Methyl p-tolyl sulfide [].
  • Chloroperoxidase: Another study investigated the use of chloroperoxidase for the enzymatic enantioselective sulfoxidation of Methyl p-tolyl sulfide [].

Methyl p-tolyl sulfide, also known as 4-methylthiotoluene or p-tolyl methyl sulfide, is an organic compound with the chemical formula C₈H₁₀S. It appears as a colorless to light yellow liquid at room temperature and has a distinctive garlic-like odor. The compound consists of a thioether functional group, where a methyl group (CH₃) is attached to a sulfur atom (S), which is in turn linked to a toluene ring at the para position. This structure contributes to its lipophilicity and potential for hydrogen bonding with other molecules, making it of interest in various chemical and biological contexts .

Currently, there is no documented research on the specific mechanism of action of methyl p-tolyl sulfide in biological systems. However, its structural similarity to other thioethers suggests potential areas for exploration. Thioethers can participate in hydrogen bonding and may interact with enzymes or proteins containing thiol groups []. Further research is needed to understand its potential biological effects.

Methyl p-tolyl sulfide primarily undergoes oxidation reactions. One notable reaction involves the use of hydrogen peroxide or baker's yeast as catalysts, leading to the formation of sulfoxides. The general reaction can be represented as follows:

Methyl p tolyl sulfide+Oxidizing agentR sulfoxide\text{Methyl p tolyl sulfide}+\text{Oxidizing agent}\rightarrow \text{R sulfoxide}

For example, baker's yeast can oxidize methyl p-tolyl sulfide to produce R-sulfoxide with high enantiomeric excess . Additionally, it can be oxidized using hydrogen peroxide or ruthenium tetroxide to form methyl p-tolyl sulfone .

Methyl p-tolyl sulfide can be synthesized through several methods:

  • Reaction of Sodium Thiomethoxide and p-Tolu Bromide:
    • Sodium thiomethoxide (NaSCH₃) reacts with p-tolu bromide (CH₃C₆H₄Br) in a polar solvent like dimethylformamide (DMF).
    • Reaction equation:
    NaSCH3+CH3C6H4BrCH3SC6H4CH3+NaBr\text{NaSCH}_3+\text{CH}_3C_6H_4Br\rightarrow \text{CH}_3SC_6H_4CH_3+\text{NaBr}
  • Oxidation of Methyl p-Tolyl Sulfide:
    • Methyl p-tolyl sulfide can also be prepared by oxidizing methyl p-tolyl sulfone using various oxidizing agents .

Methyl p-tolyl sulfide has several applications in scientific research and industry:

  • Chemical Synthesis: It serves as a precursor for synthesizing other organic compounds, including sulfoxides and sulfones.
  • Flavoring Agent: Its garlic-like odor makes it useful in flavoring applications.
  • Research: It is studied for its potential biological interactions and oxidative behaviors.

Methyl p-tolyl sulfide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Methyl phenyl sulfideC₈H₁₀SSimilar structure but with a phenyl group instead of a toluene ring.
Methyl p-tolyl sulfoneC₈H₁₀O₂SOxidation product of methyl p-tolyl sulfide; contains a sulfone group.
Ethyl phenyl sulfideC₉H₁₂SEthyl group replaces the methyl group; similar reactivity patterns.
Dimethyl sulfideC₂H₆SSimplest thioether; exhibits different reactivity due to fewer aromatic interactions.

Methyl p-tolyl sulfide's unique para-methyl substitution on the aromatic ring distinguishes it from these similar compounds, influencing its chemical behavior and potential applications .

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

623-13-2

Wikipedia

(4-Methylthio)toluene

General Manufacturing Information

Benzene, 1-methyl-4-(methylthio)-: ACTIVE

Dates

Modify: 2023-08-15

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